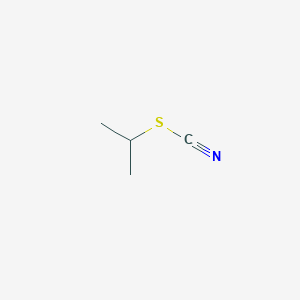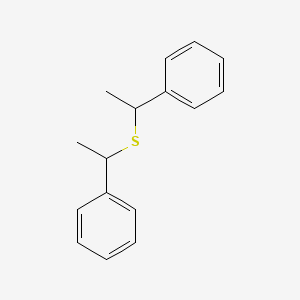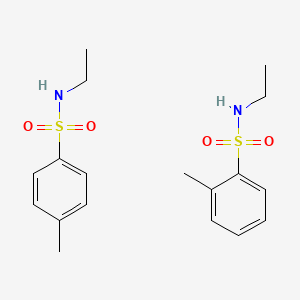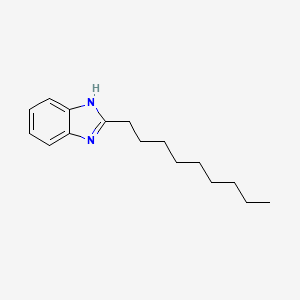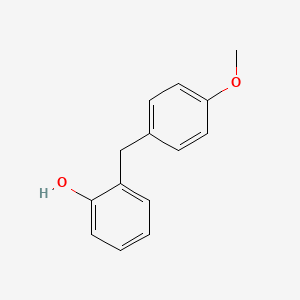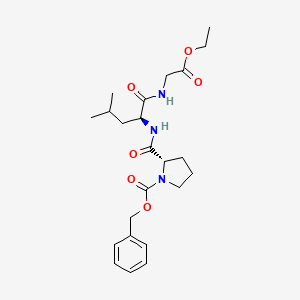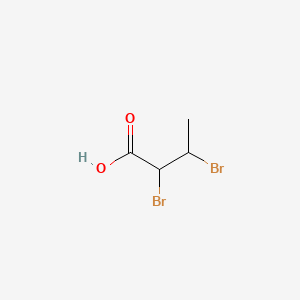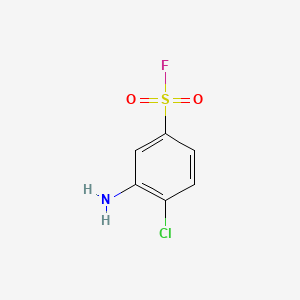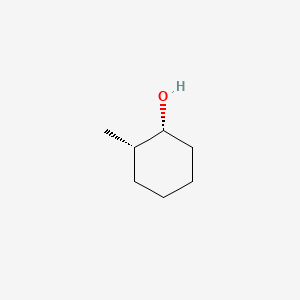
シス-2-メチルシクロヘキサノール
概要
説明
cis-2-Methylcyclohexanol: is an organic compound with the molecular formula C7H14O . It is a stereoisomer of 2-methylcyclohexanol, characterized by the cis configuration of the methyl and hydroxyl groups on the cyclohexane ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
科学的研究の応用
cis-2-Methylcyclohexanol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Solvent Studies: The compound is utilized in studies investigating the effects of organic solvents on enzyme activity, such as epoxide hydrolase.
Material Science: cis-2-Methylcyclohexanol is employed in the preparation of esters and other derivatives used in material science research.
作用機序
Safety and Hazards
将来の方向性
As a critical chemical intermediate, cis-2-Methylcyclohexanol has attracted attention in recent years. With the development of the pharmaceutical industry, the demand for cis-2-Methylcyclohexanol is greatly increasing . Therefore, research on its synthesis and thermodynamic properties is of great significance .
生化学分析
Biochemical Properties
cis-2-Methylcyclohexanol plays a significant role in biochemical reactions, particularly in dehydration reactions. It interacts with enzymes such as epoxide hydrolase and various basic catalysts like alkaline earth oxides . These interactions facilitate the conversion of cis-2-Methylcyclohexanol into other compounds, demonstrating its importance in organic synthesis and biochemical processes.
Cellular Effects
cis-2-Methylcyclohexanol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of cell membranes, potentially altering the permeability and transport of molecules across the cell membrane . Additionally, its interaction with cellular enzymes can lead to changes in metabolic flux and energy production within the cell.
Molecular Mechanism
The molecular mechanism of cis-2-Methylcyclohexanol involves its binding interactions with biomolecules and enzymes. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of different products. For instance, the dehydration of cis-2-Methylcyclohexanol catalyzed by alumina and phosphoric acid results in the formation of methylcyclohexene . These reactions highlight the compound’s role in enzyme inhibition or activation and its impact on gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-2-Methylcyclohexanol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that cis-2-Methylcyclohexanol can undergo dehydration reactions over time, leading to the formation of different products . These temporal changes can affect the compound’s efficacy and safety in various applications.
Dosage Effects in Animal Models
The effects of cis-2-Methylcyclohexanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular metabolism and enzyme activity. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage effects is essential for determining the safe and effective use of cis-2-Methylcyclohexanol in research and industrial applications.
Metabolic Pathways
cis-2-Methylcyclohexanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other compounds. The compound’s role in dehydration reactions, catalyzed by enzymes like epoxide hydrolase, highlights its importance in metabolic processes . These interactions can influence metabolic flux and the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of cis-2-Methylcyclohexanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for predicting the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
cis-2-Methylcyclohexanol’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can vary depending on its localization within the cell . These factors play a critical role in determining the compound’s efficacy and safety in various biochemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions:
Hydration of 2-Methylcyclohexene: One common method for synthesizing cis-2-methylcyclohexanol involves the hydration of 2-methylcyclohexene. This reaction typically uses an acid catalyst such as sulfuric acid to add water across the double bond, resulting in the formation of the alcohol.
Reduction of 2-Methylcyclohexanone: Another method involves the reduction of 2-methylcyclohexanone using reducing agents like sodium borohydride or lithium aluminum hydride. This reduction process yields cis-2-methylcyclohexanol as one of the products.
Industrial Production Methods: Industrial production of cis-2-methylcyclohexanol often involves the catalytic hydrogenation of 2-methylcyclohexanone. This process is carried out under controlled conditions of temperature and pressure, using catalysts such as palladium or platinum to facilitate the hydrogenation reaction.
化学反応の分析
Types of Reactions:
Oxidation: cis-2-Methylcyclohexanol can undergo oxidation reactions to form 2-methylcyclohexanone. Common oxidizing agents for this transformation include chromic acid and potassium permanganate.
Dehydration: When treated with strong acids like sulfuric acid, cis-2-methylcyclohexanol can undergo dehydration to form 1-methylcyclohexene and 3-methylcyclohexene.
Substitution: The hydroxyl group in cis-2-methylcyclohexanol can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming corresponding alkyl halides.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Dehydration: Concentrated sulfuric acid, heat.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 2-Methylcyclohexanone.
Dehydration: 1-Methylcyclohexene, 3-Methylcyclohexene.
Substitution: Alkyl halides (e.g., 2-methylcyclohexyl chloride).
類似化合物との比較
trans-2-Methylcyclohexanol: The trans isomer of 2-methylcyclohexanol, where the methyl and hydroxyl groups are on opposite sides of the cyclohexane ring.
2-Methylcyclohexanone: The ketone derivative of 2-methylcyclohexanol.
1-Methylcyclohexanol: An isomer with the methyl group at the 1-position instead of the 2-position.
Uniqueness: cis-2-Methylcyclohexanol is unique due to its specific stereochemistry, which can influence its reactivity and the types of products formed in chemical reactions. The cis configuration can lead to different reaction pathways and products compared to its trans isomer or other similar compounds.
特性
| { "Design of the Synthesis Pathway": "The synthesis of cis-2-Methylcyclohexanol can be achieved through a Grignard reaction followed by reduction.", "Starting Materials": [ "2-Methylcyclohexanone", "Mg", "Diethyl ether", "Water", "Sodium borohydride", "Acetic acid" ], "Reaction": [ "Step 1: Preparation of Grignard reagent by adding Mg to diethyl ether and adding 2-Methylcyclohexanone dropwise with stirring.", "Step 2: Addition of water to the reaction mixture to quench the Grignard reagent.", "Step 3: Isolation of the alcohol product by extraction with a solvent such as diethyl ether.", "Step 4: Reduction of the alcohol product using sodium borohydride in the presence of acetic acid as a catalyst.", "Step 5: Purification of the final product by distillation or recrystallization." ] } | |
CAS番号 |
7443-70-1 |
分子式 |
C7H14O |
分子量 |
114.19 g/mol |
IUPAC名 |
(1S,2R)-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C7H14O/c1-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3/t6-,7+/m1/s1 |
InChIキー |
NDVWOBYBJYUSMF-RQJHMYQMSA-N |
異性体SMILES |
C[C@@H]1CCCC[C@@H]1O |
SMILES |
CC1CCCCC1O |
正規SMILES |
CC1CCCCC1O |
| 7443-70-1 | |
ピクトグラム |
Flammable; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of cis-2-methylcyclohexanol in gas hydrate research?
A1: cis-2-Methylcyclohexanol has been identified as a guest species capable of forming methane-structure-H hydrates. [] This finding expands the understanding of potential hydrate formers and their influence on gas hydrate formation conditions.
Q2: How does the position of the methyl group on the cyclohexane ring influence gas hydrate formation?
A2: Research indicates that the decomposition pressure of methane-structure-H hydrates formed with methylcyclohexanol isomers varies depending on the methyl group's position. The decomposition pressures increase in the following order: 1-methylcyclohexanol < cis-2-methylcyclohexanol < trans-2-methylcyclohexanol < cis-4-methylcyclohexanol < trans-4-methylcyclohexanol. This suggests that the steric hindrance imposed by the methyl group plays a role in hydrate stability. []
Q3: Can microorganisms differentiate between cis- and trans-2-methylcyclohexyl acetate for enantioselective hydrolysis?
A3: Yes, specific microorganisms exhibit enantioselectivity when hydrolyzing (±)-trans and cis-2-methylcyclohexyl acetates. The enzymatic activity preferentially hydrolyzes the acetate group from one enantiomer over the other, resulting in the production of (−)-trans-2-methylcyclohexanol with (+)-trans-2-methylcyclohexyl acetate and (−)-cis-2-methylcyclohexanol with (+)-cis-2-methylcyclohexyl acetate. This highlights the potential for using microorganisms in the chiral resolution of these compounds. []
Q4: How does the configuration of 2-methylcyclohexanone influence its biotransformation by Glomerella cingulata?
A4: Glomerella cingulata exhibits stereospecific reduction of (±)-2-methylcyclohexanone. The (2R)-ketone is specifically converted to (+)-cis-2-methylcyclohexanol (1S-2R) with high enantiomeric excess (92% ee), demonstrating the organism's selectivity for this specific configuration. []
Q5: Does cis-2-methylcyclohexanol exhibit different dielectric properties compared to its trans isomer?
A5: Yes, the steric arrangement of the methyl group significantly impacts the dielectric properties. The Kirkwood correlation factor (g) of trans-2-methylcyclohexanol is larger than that of cis-2-methylcyclohexanol. This difference is attributed to the lower steric hindrance in the trans isomer, allowing for greater hydrogen bonding association between molecules. Notably, the g value for cis-2-methylcyclohexanol at 298 K is unusually low (0.75). []
Q6: How does the structure of cis-2-methylcyclohexanol influence its reactivity in acid-catalyzed dehydration reactions?
A6: The cis configuration of the methyl group in cis-2-methylcyclohexanol favors an E2 elimination mechanism during acid-catalyzed dehydration, leading to a higher reaction rate compared to 4-methylcyclohexanol, which undergoes an E1 mechanism. This difference highlights the impact of steric factors on the preferred reaction pathway and subsequent activity. []
Q7: Can cis-2-methylcyclohexanol be resolved using chiral stationary phase HPLC?
A7: Yes, cis-2-methylcyclohexanol can be effectively resolved by converting it to its benzoate or 3,5-dichlorobenzoate derivative and separating the enantiomers using high-performance liquid chromatography (HPLC) on a chiral stationary phase, specifically (+)-poly(triphenylmethyl methacrylate). This technique allows for the separation and analysis of the individual enantiomers. []
Q8: Have any studies explored the gas-phase acidity of cis-2-methylcyclohexanol?
A8: Yes, researchers have determined the gas-phase acidity (ΔG°acid) of cis-2-methylcyclohexanol using kinetic methods based on competitive fragmentations of cluster ions. The estimated ΔG°acid value for cis-2-methylcyclohexanol is 364.1 ± 0.1 kcal/mol, providing insights into its intrinsic acidity in the absence of solvent effects. []
Q9: Has cis-2-methylcyclohexanol been investigated as a substrate for biocatalytic transformations?
A9: Yes, studies have explored the ability of fresh leaves from various Passiflora species to catalyze the oxidation of cis-2-methylcyclohexanol. While the specific activity towards this substrate varied between species, these findings highlight the potential of using readily available plant materials for biocatalytic applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


